Cadmium sulfate hydrate

Descripción general

Descripción

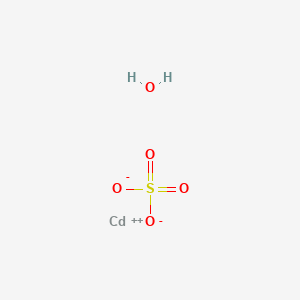

Cadmium sulfate hydrate is an inorganic compound with the chemical formula CdSO₄·xH₂O. It is a white, hygroscopic solid that is highly soluble in water. The compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cadmium sulfate hydrate can be synthesized through the reaction of cadmium metal, cadmium oxide, or cadmium hydroxide with dilute sulfuric acid. The reactions are as follows:

- Cd + H₂SO₄ → CdSO₄ + H₂

- CdO + H₂SO₄ → CdSO₄ + H₂O

- Cd(OH)₂ + H₂SO₄ → CdSO₄ + 2H₂O

Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cadmium metal or cadmium oxide in sulfuric acid. The resulting solution is then evaporated to obtain the hydrated form of cadmium sulfate. The process is carefully controlled to ensure the desired hydration level of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Cadmium sulfate hydrate undergoes various chemical reactions, including:

Oxidation: Cadmium sulfate can be oxidized to form cadmium oxide and sulfur dioxide.

Reduction: It can be reduced to cadmium metal using reducing agents such as hydrogen gas.

Substitution: Cadmium sulfate can react with other sulfates to form different cadmium compounds.

Common Reagents and Conditions:

Oxidation: High temperatures and oxidizing agents such as oxygen or air.

Reduction: Hydrogen gas or other reducing agents at elevated temperatures.

Substitution: Aqueous solutions of other sulfates under controlled conditions.

Major Products Formed:

Oxidation: Cadmium oxide (CdO) and sulfur dioxide (SO₂).

Reduction: Cadmium metal (Cd).

Substitution: Various cadmium compounds depending on the reacting sulfate.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Chemical Formula : CdSO₄·8H₂O

- Molecular Weight : 775.58 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water (1130 g/L at 20°C)

- Melting Point : 41.5°C

- Density : 3.10 g/cm³ at 20°C

These properties make cadmium sulfate hydrate a versatile compound for various applications, particularly in the synthesis of materials and as a reagent in chemical reactions.

Materials Science

This compound is utilized in the synthesis of various materials, particularly in the production of cadmium sulfide (CdS) nanoparticles through chemical bath deposition methods. These nanoparticles have significant applications in:

- Photovoltaics : CdS is used in solar cells due to its semiconductor properties.

- Optoelectronics : The material is essential for creating devices like light-emitting diodes (LEDs) and lasers.

Case Study : A study demonstrated the use of this compound as a precursor for synthesizing CdS nanoparticles using graphene oxide as a support material. The resulting nanoparticles exhibited excellent photocatalytic activity, making them suitable for environmental remediation applications .

Environmental Studies

This compound plays a role in environmental chemistry, particularly concerning its impact on soil and water systems. Its solubility allows it to enter aquatic systems, raising concerns about cadmium toxicity.

- Soil Remediation : Research indicates that cadmium sulfate can be used to study the bioavailability of cadmium in contaminated soils and to evaluate remediation strategies.

- Toxicity Studies : Investigations into the effects of cadmium exposure on aquatic life have highlighted the compound's role in understanding bioaccumulation and toxicological impacts.

Case Study : Research on the dermal absorption of cadmium compounds revealed significant accumulation in organs following exposure, underscoring the importance of studying this compound's environmental behavior .

Biological Research

In biological contexts, this compound is studied for its effects on cellular systems and potential therapeutic applications.

- Toxicological Research : Studies have linked cadmium exposure to various health issues, including cancer. Cadmium sulfate has been implicated in lung tumors and other malignancies due to its carcinogenic properties .

- Pharmaceutical Applications : Its role as a reagent in drug development has been explored, particularly regarding its use in synthesizing metal-based drugs that can target specific biological pathways.

Summary of Key Applications

| Application Area | Specific Uses | Impact/Outcome |

|---|---|---|

| Materials Science | Synthesis of CdS nanoparticles | Enhanced photocatalytic activity for environmental applications |

| Environmental Studies | Soil remediation and toxicity assessments | Understanding bioavailability and toxic effects |

| Biological Research | Toxicological studies and pharmaceutical synthesis | Insights into health impacts and potential therapeutic uses |

Mecanismo De Acción

The mechanism by which cadmium sulfate hydrate exerts its effects involves the interaction of cadmium ions with various molecular targets and pathways. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inflammation, and cellular damage. The pathways involved include the generation of reactive oxygen species and the activation of stress response pathways.

Comparación Con Compuestos Similares

- Cadmium chloride (CdCl₂)

- Cadmium nitrate (Cd(NO₃)₂)

- Cadmium acetate (Cd(C₂H₃O₂)₂)

Comparison: Cadmium sulfate hydrate is unique in its high solubility in water and its ability to form various hydrated forms. Compared to cadmium chloride and cadmium nitrate, this compound is less commonly used in industrial applications but is highly valued in scientific research for its specific chemical properties. Cadmium acetate, on the other hand, is often used in organic synthesis and as a catalyst.

Actividad Biológica

Cadmium sulfate hydrate, a salt of cadmium, is commonly represented by the formula . This compound has garnered significant attention due to its biological activity, particularly its toxicological effects on human health and the environment. Cadmium is classified as a heavy metal, and exposure to cadmium compounds, including this compound, can lead to various health issues, notably reproductive toxicity and carcinogenicity.

This compound typically appears as a white crystalline solid. Its solubility in water makes it relevant in various industrial applications, including electroplating, pigment production, and as a chemical reagent.

| Property | Value |

|---|---|

| Molecular Weight | 208.47 g/mol |

| Melting Point | 650 °C (decomposes) |

| Solubility in Water | Soluble |

| Density | 4.65 g/cm³ |

Toxicological Effects

This compound exhibits several toxicological effects that are critical for understanding its biological activity:

- Reproductive Toxicity :

- Carcinogenicity :

- Neurotoxicity :

- Kidney Damage :

Study 1: Reproductive Effects

A study published in Environmental Health Perspectives examined the impact of cadmium exposure on reproductive health among workers in a battery manufacturing facility. Results indicated a significant correlation between cadmium levels in blood and decreased sperm quality, highlighting the compound's detrimental effects on male fertility.

Study 2: Neurotoxic Impact

Research conducted by the National Institute of Environmental Health Sciences investigated the neurotoxic effects of this compound on animal models. Findings demonstrated that chronic exposure resulted in significant behavioral changes and neurochemical alterations, suggesting potential risks for neurodevelopmental disorders.

The biological activity of this compound is primarily mediated through:

- Oxidative Stress : Cadmium induces the generation of reactive oxygen species (ROS), leading to cellular damage.

- Disruption of Metal Homeostasis : Cadmium interferes with the homeostasis of essential metals such as zinc and calcium, which are crucial for various biological functions.

- Apoptosis Induction : Exposure to cadmium has been linked to increased apoptosis in various cell types, particularly in reproductive tissues .

Propiedades

IUPAC Name |

cadmium(2+);sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFRVKRTIMIRNG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-36-4 (Parent) | |

| Record name | Cadmium sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

226.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Hawley] Fine white crystals; [MSDSonline] Loses water when heated to >40 deg C and forms monohydrate when heated to >80 deg C; [Merck Index] | |

| Record name | Cadmium sulfate hydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7790-84-3, 15244-35-6 | |

| Record name | Cadmium sulfate octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common applications of cadmium sulfate hydrate crystals?

A: this compound (CdSO4 · H2O) crystals find applications in various fields. They are used in the production of pigments [, ], batteries [], and within the semiconductor industry []. Additionally, research highlights their potential as photocatalysts for environmental remediation. For example, CdS nanoparticles synthesized with reduced graphene oxide demonstrate enhanced photocatalytic activity in degrading pollutants, suggesting potential for water purification applications [].

Q2: How does the crystal structure of this compound impact its properties?

A: The arrangement of cadmium (Cd) atoms and their coordination with oxygen (O) atoms within the crystal lattice significantly influences the properties of this compound. For instance, 113Cd Nuclear Magnetic Resonance (NMR) studies revealed a correlation between the cadmium shielding tensors and the Cd-O bonding distances in different this compound salts []. This understanding helps interpret the material's electronic and optical behavior.

Q3: What methods are used to characterize this compound crystals?

A3: Researchers employ a range of analytical techniques to characterize this compound crystals. These include:

- X-ray diffraction (XRD): This technique unveils the crystal structure and phase purity of the material [, , , ].

- Fourier-transform infrared spectroscopy (FTIR): FTIR helps identify the functional groups present in the compound [].

- UV-Vis spectroscopy: This method determines linear optical constants, providing insights into the material's interaction with light [].

- Scanning electron microscopy (SEM) and transmission electron microscopy (TEM): These imaging techniques visualize the morphology and size of the crystals, particularly in nanocomposite materials [].

- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA): TGA/DTA provides information about the thermal stability and decomposition behavior of the compound [].

Q4: What are the environmental concerns associated with this compound, and how are they addressed?

A: Cadmium is a known environmental pollutant with potential toxicity []. While this compound finds uses in various applications, its release into the environment raises concerns. Research explores strategies to mitigate these risks:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.